REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper(I) iodide
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over the course of a 180 minute residence period
|
Duration
|
180 min
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper(I) iodide
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over the course of a 180 minute residence period
|
Duration
|
180 min
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper(I) iodide
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over the course of a 180 minute residence period
|
Duration
|
180 min
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
copper(I) iodide
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over the course of a 180 minute residence period
|
Duration
|
180 min
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |